11-(4-methoxybenzyl)-8-methyl-2,3,4,5,11,12-hexahydro-10H-cyclohepta[3,4]chromeno[6,7-e][1,3]oxazin-6(1H)-one
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Overview
Description
- This compound belongs to the class of 1H-pyrrolo[2,3-b]pyridine derivatives .
- Abnormal activation of fibroblast growth factor receptors (FGFRs) plays a crucial role in various types of tumors. Consequently, targeting FGFRs has become an attractive strategy for cancer therapy .
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for the compound you mentioned are not readily available in the provided sources. it’s essential to explore literature databases or scientific journals for detailed synthetic procedures.
- Industrial production methods may also vary, but they typically involve multi-step organic synthesis guided by principles of medicinal chemistry.
Chemical Reactions Analysis
- The compound may undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions depend on the specific functional groups present.
- Major products formed from these reactions would be intermediates or derivatives with modified substituents.
Scientific Research Applications
Biology: Investigating its effects on cellular processes, such as cell proliferation, apoptosis, and migration.
Medicine: Exploring its potential as an anticancer agent or targeting FGFRs.
Industry: Assessing its use in pharmaceuticals or other relevant applications.
Mechanism of Action
- The compound likely exerts its effects by interacting with specific molecular targets or pathways. Detailed information on this aspect would require further research.
- FGFR inhibition could disrupt downstream signaling pathways involved in cell growth, survival, and angiogenesis.
Comparison with Similar Compounds
- Unfortunately, I couldn’t find direct comparisons with similar compounds in the provided sources. exploring related literature might reveal more insights.
Remember that while the compound’s biological activities are promising, additional studies are necessary to fully understand its potential.
Properties
Molecular Formula |
C25H27NO4 |
---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
16-[(4-methoxyphenyl)methyl]-12-methyl-10,14-dioxa-16-azatetracyclo[9.8.0.02,8.013,18]nonadeca-1(11),2(8),12,18-tetraen-9-one |
InChI |
InChI=1S/C25H27NO4/c1-16-23-18(14-26(15-29-23)13-17-8-10-19(28-2)11-9-17)12-22-20-6-4-3-5-7-21(20)25(27)30-24(16)22/h8-12H,3-7,13-15H2,1-2H3 |
InChI Key |
WYUDEDNDMYSITL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC3=C1OC(=O)C4=C3CCCCC4)CN(CO2)CC5=CC=C(C=C5)OC |
Origin of Product |
United States |
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